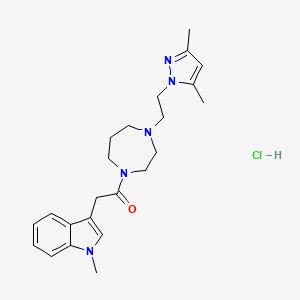![molecular formula C8H14ClN3O B2985905 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride CAS No. 2361643-76-5](/img/structure/B2985905.png)
2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride” is a chemical compound with the CAS Number: 2361643-76-5 . It has a molecular weight of 203.67 . The IUPAC name for this compound is 2-(4-(dimethylamino)pyridazin-3-yl)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H . This indicates the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Aplicaciones Científicas De Investigación
Pharmacology
EN300-7432171: has been identified as a compound with potential pharmacological applications due to its pyridazine structure . Pyridazine derivatives are known for a wide range of biological activities, including antimicrobial , antidepressant , anti-hypertensive , and anticancer properties . This makes EN300-7432171 a candidate for further research in drug development and therapeutic applications.
Biochemistry
In biochemistry, EN300-7432171 could be used to study enzyme reactions and metabolic pathways. Its structure allows for the exploration of binding affinities and interaction with biological macromolecules, which can lead to the discovery of new biochemical agents .
Agriculture
The pyridazine core of EN300-7432171 suggests it could have applications in agriculture as well. Compounds with this structure have been used as herbicides and antifeedants . Research into EN300-7432171 could yield new agricultural chemicals that help protect crops and improve yields.
Material Science
EN300-7432171 may contribute to material science by serving as a precursor or a polymerization agent for creating new materials with desired properties. Its molecular structure could be key in synthesizing novel polymers or enhancing existing materials .
Environmental Science
Research into the environmental impact of chemicals is crucial. EN300-7432171 could be studied for its environmental fate, biodegradability, and potential as an eco-friendly alternative to more harmful substances .
Chemical Engineering
Finally, EN300-7432171’s potential applications in chemical engineering could involve process optimization, development of new synthesis pathways, and as a catalyst or reactant in various chemical reactions .
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride” were not found in the search results, it’s worth noting that diazine alkaloids, including pyridazine derivatives, have been reported to exhibit a wide range of pharmacological activities . This suggests that there may be potential for further exploration and development of these compounds in various therapeutic applications.
Propiedades
IUPAC Name |
2-[4-(dimethylamino)pyridazin-3-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASUVOZRWNNTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=NC=C1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2985822.png)
![3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985825.png)
![1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2985826.png)


![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2985832.png)
![4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2985834.png)


![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2985840.png)
![(1R,2R)-1-(1,3-Benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2985841.png)
![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2985844.png)
